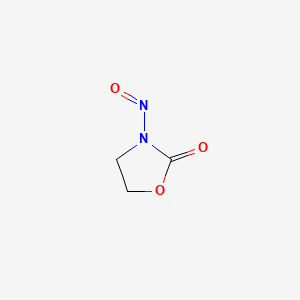

3-Nitroso-2-oxazolidinone

Descripción

Historical Context and Genesis within N-Nitroso Compound Chemistry

The study of N-nitroso compounds, a class defined by the N-N=O functional group, has a history rooted in their identification as potent carcinogens. wikipedia.orgacs.org These compounds are formed from the reaction of a nitrosating agent, such as nitrite (B80452), with a secondary amine, a reaction that can occur under various conditions, including within the human stomach. wikipedia.orgdelaware.gov Small amounts of N-nitroso compounds are produced for research purposes, and they can also appear as byproducts in industrial processes or in the preparation of certain foods and consumer products. delaware.gov

The specific genesis of 3-Nitroso-2-oxazolidinone (NOZ) in the scientific literature is closely linked to the study of another compound, 1-(2-hydroxyethyl)-1-nitrosourea (B80216) (HENU). Research published in the 1980s revealed that NOZ is readily produced as a cyclic nitrosocarbamate during the synthesis of HENU, especially when concentrations of acid and nitrite are high. nih.govoup.com This discovery prompted dedicated toxicological studies of NOZ to distinguish its biological effects from those of HENU, with which it could be confused. nih.govoup.com These investigations established NOZ as a subject of interest in its own right within the field of chemical carcinogenesis. nih.govoup.com

Structural Characteristics and Chemical Significance of the 2-Oxazolidinone (B127357) Scaffold

The 2-oxazolidinone ring is a five-membered heterocycle containing both a nitrogen and an oxygen atom. This structural scaffold is of considerable importance in medicinal chemistry. nih.govresearchgate.net

Key Structural and Chemical Features:

Heterocyclic Nature : As a heterocyclic compound, the 2-oxazolidinone ring contains atoms of at least two different elements in its cyclic structure. wikipedia.org

Stability : The cyclic carbamate (B1207046) structure of the 2-oxazolidinone ring provides enhanced metabolic and chemical stability compared to non-cyclic carbamates.

Pharmacophore : The 2-oxazolidinone scaffold is a key pharmacophore, most notably in a class of antibiotics. researchgate.net It serves as the core structure for drugs like linezolid (B1675486), which are effective against multi-drug resistant Gram-positive bacteria. nih.gov

Chiral Auxiliary : In synthetic organic chemistry, chiral versions of 2-oxazolidinones are famously used as "Evans auxiliaries" to direct stereoselective transformations, enabling the synthesis of specific enantiomers of a target molecule. wikipedia.org

The parent 2-oxazolidinone compound can be synthesized through various routes, including the reaction of an ethanolamine (B43304) with reagents like dimethyl carbonate, replacing older methods that used more hazardous substances. wikipedia.org

Table 1: Physicochemical Properties of the 2-Oxazolidinone Scaffold

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1,3-oxazolidin-2-one | |

| Molecular Formula | C₃H₅NO₂ | |

| Molar Mass | 87.077 g/mol | wikipedia.org |

| Appearance | White or colorless solid | wikipedia.org |

| Melting Point | 86 to 89 °C | wikipedia.org |

Positioning of this compound within Heterocyclic and Organonitroso Chemistry

The classification of this compound is twofold, placing it within two significant domains of organic chemistry.

Organonitroso Chemistry : The presence of the nitroso group (-N=O) attached to the nitrogen atom of the oxazolidinone ring places the compound in the category of N-nitroso compounds. wikipedia.org This is a specific subset of the broader class of organonitroso compounds, which are organic molecules containing one or more nitroso functional groups. wikipedia.org The N-nitroso group is the defining feature responsible for the compound's characteristic reactivity and its investigation as a carcinogen. acs.orgnih.gov

Therefore, this compound is precisely described as an N-nitroso-substituted heterocyclic compound. Its study contributes to the understanding of how the properties of a well-established heterocyclic scaffold are modified by the introduction of a potent functional group like the N-nitroso moiety.

Table 2: Chemical Identification of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-nitroso-1,3-oxazolidin-2-one | nih.gov |

| Molecular Formula | C₃H₄N₂O₃ | nih.gov |

| Molecular Weight | 116.08 g/mol | nih.gov |

| CAS Number | 38347-74-9 | nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

3-nitroso-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O3/c6-3-5(4-7)1-2-8-3/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDACSTFMCAQQET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021007 | |

| Record name | 3-Nitroso-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38347-74-9 | |

| Record name | 3-Nitroso-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38347-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitroso-2-oxazolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038347749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitroso-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitroso-2-oxazolidinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U5UJN2H6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Transformation Pathways of 3 Nitroso 2 Oxazolidinone

Denitrosation Reactions and their Mechanistic Aspects

Denitrosation, the removal of the nitroso (-NO) group, is a characteristic reaction of N-nitroso compounds, including 3-nitroso-2-oxazolidinone. This transformation is significant as it provides a method to revert to the parent 2-oxazolidinone (B127357) structure.

The process is typically achieved under acidic conditions. Research has shown that treating various substituted 3-nitroso-2-oxazolidinones with hydrogen chloride in methanol (B129727) effectively removes the nitroso group, yielding the corresponding 2-oxazolidinones. researchgate.netresearchgate.net This reaction proceeds by releasing the nitroso group, which can then form species like nitrosyl bromide (NOBr) when HBr is used. food.gov.uk

Mechanistically, the denitrosation of nitrosamides like this compound is understood to be acid-catalyzed. sci-hub.se The reaction is initiated by the protonation of the N-nitroso group, which makes the nitrogen-nitrogen bond susceptible to cleavage. sci-hub.se This protonation most likely occurs on the oxygen atom of the nitroso group. Following this activation step, a nucleophile, such as a chloride ion from HCl, attacks the nitrosyl nitrogen, leading to the cleavage of the N-N bond and the formation of the secondary amide (the 2-oxazolidinone) and a nitrosyl species (e.g., nitrosyl chloride). sci-hub.se The principle of microscopic reversibility suggests that the rate-limiting step for the denitrosation of nitrosamides differs from that of nitrosamines. sci-hub.se

The yields for the denitrosation of several 5-substituted 3-nitroso-2-oxazolidinones are presented below.

| Substituent at C5 | Starting Material | Product | Yield (%) | Reference |

|---|---|---|---|---|

| -H | This compound | 2-Oxazolidinone | ~40 | researchgate.net |

| -CH3 | 5-Methyl-3-nitroso-2-oxazolidinone | 5-Methyl-2-oxazolidinone | ~35 | researchgate.net |

| -C2H5 | 5-Ethyl-3-nitroso-2-oxazolidinone | 5-Ethyl-2-oxazolidinone | ~60 | researchgate.net |

| -CH2Cl | 5-(Chloromethyl)-3-nitroso-2-oxazolidinone | 5-(Chloromethyl)-2-oxazolidinone | ~58 | researchgate.net |

| -C6H5 | 5-Phenyl-3-nitroso-2-oxazolidinone | 5-Phenyl-2-oxazolidinone | ~50 | researchgate.net |

Reactivity of the N-Nitroso Moiety in this compound

The N-nitroso group is a versatile functional group that can participate in a variety of chemical transformations, including intermolecular group transfers and intramolecular rearrangements.

Transnitrosation is a reaction where the nitroso group is transferred from one molecule to another. N-nitroso compounds, particularly under acidic conditions, can act as nitrosating agents, transferring their nitroso moiety to a suitable nucleophile, such as a secondary amine or a thiol. sci-hub.seresearchgate.net This reactivity stems from the ability of the protonated N-nitroso compound to release a nitrosonium ion (NO+) or a related electrophilic nitrosyl species. sci-hub.se

For instance, N-nitroso-p-toluenesulfonamide (MNTS), a well-studied nitrosamide, readily transfers its nitroso group to amines and thiols. researchgate.net While specific studies on the intermolecular transfer from this compound are not detailed in the provided search results, its structural similarity to other nitrosamides suggests it would participate in analogous reactions. sci-hub.se Such a reaction would involve the transfer of the nitroso group from the oxazolidinone nitrogen to another nucleophilic species, generating a new nitroso compound and the parent 2-oxazolidinone. This process can also occur under homolytic conditions, for example, upon refluxing in a solvent like benzene, where radical intermediates are involved. sci-hub.se

The most significant intramolecular reaction involving the this compound structure is often its formation via cyclization. The synthesis of 3-nitroso-2-oxazolidinones can be achieved through the treatment of (2-hydroxyethyl)urea derivatives with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium or nitrosyl chloride. researchgate.netresearchgate.net

The mechanism of this cyclization involves a few key steps:

N-Nitrosation : The terminal urea (B33335) nitrogen of the (2-hydroxyethyl)urea precursor is nitrosated by the nitrosating agent.

Intramolecular Cyclization : The hydroxyl group at the other end of the molecule acts as an intramolecular nucleophile, attacking the carbonyl carbon of the urea.

Ring Closure : This attack leads to the formation of the five-membered oxazolidinone ring and the elimination of a water molecule. researchgate.netresearchgate.net

This reaction pathway highlights how the introduction of a nitroso group onto a suitable precursor facilitates an intramolecular cyclization to form the stable this compound ring system.

| Precursor Substituent | (2-Hydroxyethyl)urea Precursor | Product | Yield (%) | Reference |

|---|---|---|---|---|

| -H | (2-Hydroxyethyl)urea | This compound | 77 | researchgate.net |

| -CH3 | 1-(2-Hydroxy-1-methylethyl)urea | 5-Methyl-3-nitroso-2-oxazolidinone | 42 | researchgate.net |

| -C2H5 | 1-(2-Hydroxy-1-ethylpropyl)urea | 5-Ethyl-3-nitroso-2-oxazolidinone | 10 | researchgate.net |

| -CH2Cl | 1-(3-Chloro-2-hydroxypropyl)urea | 5-(Chloromethyl)-3-nitroso-2-oxazolidinone | 65 | researchgate.net |

| -C6H5 | 1-(2-Hydroxy-2-phenylethyl)urea | 5-Phenyl-3-nitroso-2-oxazolidinone | 60 | researchgate.net |

Another relevant intramolecular process is the nitroso-ene reaction, where an in-situ generated acylnitroso species reacts with a tethered alkene to form an oxazolidinone ring. researchgate.net This represents a formal intramolecular allylic C-H amination and provides an alternative pathway for forming the oxazolidinone ring system mediated by a nitroso intermediate. researchgate.netresearchgate.net

Intermolecular Nitroso Group Transfer Processes

Transformations and Stability of the 2-Oxazolidinone Ring System in the Presence of the Nitroso Group

The 2-oxazolidinone ring is a generally stable heterocyclic system. researchgate.netwikipedia.org The presence of the N-nitroso group, a strong electron-withdrawing substituent, influences the ring's chemical properties but does not typically lead to its spontaneous degradation under normal conditions.

The primary transformation that directly involves both the nitroso group and the integrity of the ring system is the acid-catalyzed denitrosation reaction discussed previously. researchgate.netresearchgate.net In this reaction, the N-N bond is cleaved, but the 2-oxazolidinone ring itself remains intact, demonstrating its stability under these conditions. researchgate.net The stability is further evidenced by its formation through the cyclization of (2-hydroxyethyl)urea derivatives under nitrosating conditions, where the ring is constructed and persists. researchgate.net

While the electron-withdrawing nature of the nitroso group would be expected to activate the carbonyl carbon of the oxazolidinone ring towards nucleophilic attack, specific examples of ring-opening reactions initiated by this activation are not prominently featured in the literature. Instead, the N-nitroso group is often treated as a labile protecting or activating group that is intentionally removed to yield the parent 2-oxazolidinone or to facilitate other reactions. For example, a carbamate (B1207046) can be converted to its nitroso derivative to make it more labile for subsequent transformations, after which the nitroso group is cleaved during workup. nih.gov This indicates that the most common fate of the this compound scaffold in reactive chemical environments is the loss of the nitroso group rather than the decomposition of the oxazolidinone ring.

Mechanistic Investigations into the Formation and Reactivity of 3 Nitroso 2 Oxazolidinone

Studies on Cyclization Mechanisms to Form N-Nitroso Oxazolidinones

The formation of N-nitroso oxazolidinones can be achieved through various synthetic routes, with the cyclization of suitable precursors being a key strategy. One notable method involves the copper-catalyzed aerobic oxidative azo-ene cyclization of ene-containing hydrazides. sci-hub.se This process facilitates the oxidation of the hydrazide to an azo compound, which then undergoes an intramolecular azo-ene reaction to yield the oxazolidinone ring system. sci-hub.se Preliminary mechanistic studies suggest that this azo-ene cyclization may proceed through a concerted mechanism. sci-hub.se

Another approach involves the cyclization of N-carbamoylamino alcohols, which is activated by the nitrosonium ion (NO+). Mechanistic studies using time-resolved IR measurements have indicated that the initial O-nitrosation is the rate-determining step in this transformation. researchgate.net In contrast, similar reactions with vicinal diol monocarbamates were found to be significantly slower. researchgate.net

The synthesis of oxazolidinones from 2-aminoethanols has also been extensively studied. researchgate.net These methods include the cyclization of alkyl or aryl carbamates under acidic or basic conditions, as well as the carbonylation of 2-aminoethanols using reagents like phosgene (B1210022) or urea (B33335). researchgate.net The cyclization of N-nitroso compounds derived from 2-aminoethanols represents another pathway to these heterocyclic structures. researchgate.net

Furthermore, the synthesis of trans-2-hydroxymethyl-N-alkyl-1,3-oxazolidin-2-ones has been achieved through a stereoselective process starting from trans-aziridine-2-carboxylates. researchgate.net This method involves reduction, ring-opening, and subsequent cyclization. A plausible SN1 pathway has been proposed for this reaction, supported by computational studies. researchgate.net

Elucidation of Nitroso Group Transfer and Cleavage Mechanisms

N-nitroso compounds, including 3-nitroso-2-oxazolidinone, can participate in nitroso group transfer reactions. Studies on N-methyl-N-nitrosobenzenesulfonamides have shown that they can transfer their nitroso group to primary and secondary amines. The rate of this transfer is influenced by the electronic properties of substituents on the aromatic ring, with electron-withdrawing groups accelerating the reaction. acs.org The transition state for this process is considered to be perfectly balanced, as indicated by Bronsted-type correlations. acs.org

The cleavage of the N-NO bond is a critical aspect of the chemistry of N-nitroso compounds. Thermal cleavage of this bond is a selective process used in the detection of these compounds. food.gov.uk Metabolic denitrosation of nitrosamines has also been observed, where enzymatic cleavage leads to the formation of nitrite (B80452) and the corresponding amine. iarc.fr

In the context of chiral auxiliaries, the cleavage of oxazolidinones has been a subject of mechanistic inquiry. While not directly involving a nitroso group, studies on the cleavage of Evans chiral auxiliaries by different lithium reagents provide insight into the regioselectivity of ring opening. publish.csiro.au DFT computations have revealed that the preference for endocyclic versus exocyclic cleavage is determined by the decomposition barrier of the initially formed tetrahedral intermediate. For reagents like LiOOH, a large decomposition barrier for the endocyclic attack intermediate makes the exocyclic cleavage pathway kinetically favorable. publish.csiro.au

Theoretical and Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of reactions involving oxazolidinones and N-nitroso compounds.

Density Functional Theory (DFT) for Reaction Pathway Analysis

DFT calculations have been employed to study various aspects of oxazolidinone chemistry. For instance, in the organocatalytic cascade reaction of sulfur ylides and nitro-olefins to form oxazolidinones, DFT was used to analyze the competing reaction channels and the role of the catalyst. acs.org These calculations helped to identify the rate- and stereoselectivity-determining step and to propose a more feasible multi-step mechanism for a key rearrangement, correcting a previously suggested pathway. acs.org

In another study, DFT calculations (M06-2X//B3LYP) were used to investigate an asymmetric Nazarov cyclization directed by a chiral oxazolidinone auxiliary. nih.gov The calculations revealed that the stereocontrol is driven by allylic strain rather than the traditional coplanar model, leading to two low-energy transition state conformations that both favor the same product. nih.gov

The mechanism of ene reactions of nitroso compounds has also been studied theoretically using methods like UB3LYP. These studies favor stepwise pathways involving polarized diradical intermediates. researchgate.net

Stereoselectivity Mechanisms in Related Oxazolidinone Syntheses

The origin of stereoselectivity in reactions involving chiral oxazolidinones has been a focus of computational studies. In the [4+3] cycloaddition of oxyallyls with furans, DFT calculations showed that the stereoselectivity is not governed by simple steric repulsion but by stabilizing CH–π interactions that favor reaction at the more sterically crowded face of the oxazolidinone. nih.gov This finding provides a new perspective on how these auxiliaries control stereochemical outcomes.

Similarly, in the synthesis of oxazolidinones from sulfur ylides and nitro-olefins, DFT calculations successfully predicted the stereoselectivity, which was in good agreement with experimental results. acs.org The study of an oxazolidinone-directed Nazarov cyclization also highlighted an alternative mechanism of stereocontrol driven by allylic strain, where the oxazolidinone ring and the reacting system are distorted from coplanarity in the transition state. nih.gov

A stereoselective synthesis of trans-oxazolidinones from 2-hydroxymethylaziridines was also investigated using DFT calculations at the B3LYP/631G*(d,p) level of theory, which supported a proposed SN1 pathway involving an aziridinium (B1262131) ion intermediate. researchgate.net

Kinetic Isotope Effect Studies for Reaction Mechanism Probing

Kinetic isotope effect (KIE) studies, often complemented by theoretical calculations, are a powerful method for probing reaction mechanisms. For N-nitroso compounds, KIEs have been used to understand their formation and reactions.

In studies of the nitrosation of various amides and ureas, primary solvent isotope effects were observed, indicating a slow proton transfer step in the mechanism. rsc.org The magnitude of the isotope effect provided insights into the nature of the protonated intermediate. rsc.org

For the ene reactions of nitrosoarenes, both intramolecular and intermolecular KIEs have been determined. acs.org The observation of significantly different KIE values for intramolecular versus intermolecular competition was rationalized by the reversible formation of an intermediate, such as an aziridine (B145994) N-oxide or a polarized diradical. acs.org Theoretical studies on the ene reactions of nitroso compounds have also successfully reproduced experimentally measured KIEs, supporting a stepwise mechanism with a partially reversible formation of a polarized diradical intermediate. researchgate.net

In the oxidation of N-nitrosodibenzylamine, distinct KIEs were measured for different oxidizing systems, suggesting different initial steps, such as hydrogen-atom abstraction or electron transfer, depending on the oxidant used. rsc.org

Synthesis and Chemical Characterization of 3 Nitroso 2 Oxazolidinone Derivatives and Analogues

Structural Modifications on the Oxazolidinone Ring System

The oxazolidinone ring is a versatile scaffold that allows for numerous structural modifications. nih.gov Substitutions are commonly made at the C4 and C5 positions to alter the steric and electronic properties of the molecule. The synthesis of these modified rings often starts from chiral precursors to ensure enantiomeric purity, a critical aspect for many chemical applications. nih.gov

One common synthetic route involves the reaction of an aniline (B41778) with glycidol, followed by cyclization to form the 5-(hydroxymethyl)-3-phenyl-2-oxazolidinone. nih.gov This hydroxymethyl group serves as a handle for further modifications. For instance, it can be converted to an acetamidomethyl group through tosylation, azide (B81097) displacement, reduction, and subsequent acylation. nih.gov Another approach involves the cycloaddition of resin-bound epoxides with isocyanates, which is suitable for solid-phase synthesis. nih.gov

The stability of the oxazolidinone ring can be influenced by the nature of its substituents. Studies on 2-phenyl substituted oxazolidines revealed that electron-withdrawing nitro groups lead to faster hydrolysis compared to unsubstituted or methoxy-substituted derivatives. researchgate.net Conversely, derivatives with a methyl group or a proton at the C2 position were found to be more stable against hydrolysis than 2-phenyl substituted compounds. researchgate.net The substituent on the ring's nitrogen atom also plays a role; N-phenyl substituted oxazolidines are generally less stable than their N-methyl counterparts. researchgate.net

Research has also explored the synthesis of conformationally constrained analogues, such as tricyclic systems, and the introduction of unique moieties like cyclopropyl (B3062369) groups at the C5 position. nih.gov The replacement of the oxazolidinone ring with bioisosteres, such as 1,2,4-oxadiazole (B8745197) rings, has been investigated to create new structural classes. researchgate.net

Table 1: Examples of Synthetic Routes for Substituted Oxazolidinones

| Starting Material(s) | Key Reagents/Steps | Product Type | Reference |

| 3-fluoro-4-morpholinyl aniline, (R)-epichlorohydrin | n-BuLi, Carbonyl diimidazole | (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone | orientjchem.org |

| Aniline, Glycidol | (R)-mandelic acid (resolution), Diethylcarbonate (cyclization) | 5-(R)-hydroxymethyl-3-phenyl-2-oxazolidinone | nih.gov |

| Resin-bound carbamates, Glycidyl tosylate | Alkylation, Cycloaddition with isocyanates | Resin-bound substituted oxazolidinones | nih.gov |

| Ethanolamine (B43304), Dimethylcarbonate | Direct reaction | 2-Oxazolidinone (B127357) (parent ring) | wikipedia.org |

Variations in the N-Nitroso Functional Group and its Impact on Reactivity

The N-nitroso functional group (R1R2N-N=O) is the defining feature of 3-nitroso-2-oxazolidinones and is central to their reactivity. food.gov.uk These compounds are typically formed by the reaction of a secondary amine (in this case, the oxazolidinone nitrogen) with a nitrosating agent. aquigenbio.com The rate and efficiency of this N-nitrosation process are highly dependent on factors such as the structure of the amine, the specific nitrosating agent used, and the reaction conditions (e.g., pH, solvent, temperature). sci-hub.se

Common nitrosating agents include dinitrogen trioxide, dinitrogen tetraoxide, nitrosyl halides, and nitrosonium ions. sci-hub.se The reactivity of the amine itself is crucial; tertiary amines with electron-rich benzylic groups, for example, have been shown to undergo rapid nitrosamine (B1359907) formation. sci-hub.se The steric bulk of groups attached to the nitrogen can also affect the nitrosation rate, with larger groups generally slowing the reaction. sci-hub.se

The N-nitroso group imparts specific reactivity to the molecule. It can act as an electrophile at either the nitrogen or the oxygen atom. scispace.com This dual reactivity is evident in the nitroso aldol (B89426) reaction, where addition to the nitrogen atom results in α-oxyamination products, while addition to the oxygen atom yields α-aminoxylation products. scispace.com The regioselectivity of such reactions is a key challenge in their synthetic application. scispace.com

Furthermore, the electronic environment of the molecule influences the reactivity of the nitroso group. Studies on N-methyl-N-nitrosobenzenesulfonamides have shown that the presence of electron-withdrawing groups on the aromatic ring affects the apparent reactivity in nitroso group transfer reactions, although calculations suggest the intrinsic barriers to the transfer may not vary significantly. researchgate.net The N-nitroso group can also direct chemical reactions; in rhodium(III)-catalyzed processes, it has been used as a directing group for C-H functionalization of N-nitrosoanilines. frontiersin.org

Table 2: Factors Influencing N-Nitroso Group Formation and Reactivity

| Factor | Influence | Example | Reference |

| Nitrosating Agent | Determines the active nitrosating species ([NO+]) carrier. | Dinitrogen trioxide (N2O3), nitrosyl halides (XNO), nitrosonium ions (NO+). | sci-hub.se |

| Amine Structure | Electronic and steric properties affect the rate of N-nitrosation. | Electron-rich benzylic groups on tertiary amines lead to rapid nitrosation. | sci-hub.se |

| Substituents | Electron-withdrawing groups on an attached aromatic ring can alter the apparent reactivity. | In N-methyl-N-nitrosobenzenesulfonamides, such groups impact nitroso group transfer. | researchgate.net |

| Reaction Type | The nitroso group can act as an N- or O-electrophile. | In nitroso aldol reactions, this leads to α-oxyamination or α-aminoxylation products. | scispace.com |

Stereochemical Control in the Synthesis of Substituted N-Nitroso Oxazolidinones

Achieving stereochemical control is paramount in the synthesis of substituted oxazolidinones, as the spatial arrangement of atoms can fundamentally define the molecule's properties. Chiral oxazolidinones are widely used as "chiral auxiliaries," temporary groups that direct the stereochemical course of a reaction before being cleaved. williams.edu

The most prominent examples are Evans auxiliaries, such as 4-benzyl-2-oxazolidinone. wikipedia.orgwilliams.edu In a typical sequence, the chiral auxiliary is acylated. The resulting N-acyl oxazolidinone is then deprotonated to form a rigid, chelated (Z)-enolate. williams.edu This enolate structure effectively blocks one face of the molecule, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered side, thus leading to a highly diastereoselective alkylation. williams.edu The auxiliary can then be removed to yield an enantiomerically enriched product. williams.edu

Beyond the use of established auxiliaries, stereocontrol can be achieved through various synthetic methodologies. Enantiomerically pure N-substituted 4-(chloromethyl)oxazolidinones have been synthesized in high yields from chiral aziridine-2-methanols via intramolecular cyclization with phosgene (B1210022). nih.gov Palladium-catalyzed carboamination of substrates derived from serine methyl ester can produce tetrahydropyrrolo[1,2-c]oxazol-3(1H)-one products with excellent diastereoselectivity across up to three stereocenters. researchgate.net

Other advanced methods include the intramolecular N-acylnitroso Diels-Alder reaction, which has been used to synthesize bridged bicyclic oxazinolactams with complete diastereoselectivity. acs.org Furthermore, asymmetric hydrogenation using specialized catalysts, such as Ir-BiphPHOX systems, has been developed for the synthesis of chiral 5-aryl-2-oxazolidinones from their corresponding oxazolone (B7731731) precursors. researchgate.net These diverse strategies underscore the importance and feasibility of precise stereochemical control in the synthesis of complex oxazolidinone derivatives.

Table 3: Methods for Stereochemical Control in Oxazolidinone Synthesis

| Method | Description | Key Feature | Reference |

| Evans Chiral Auxiliary | Acylation of a chiral oxazolidinone, followed by deprotonation to a rigid enolate, directs alkylation. | Predictable and high diastereoselectivity due to steric blocking by the auxiliary's substituent. | williams.edu |

| Cyclization of Chiral Precursors | Intramolecular cyclization of enantiomerically pure starting materials like aziridine-2-methanols. | Transfers the chirality of the starting material to the oxazolidinone ring. | nih.gov |

| Intramolecular Diels-Alder | An N-acylnitroso intermediate undergoes a stereoselective cycloaddition. | Creates complex bicyclic systems with complete diastereoselectivity. | acs.org |

| Catalyzed Asymmetric Hydrogenation | An achiral oxazolone is hydrogenated using a chiral catalyst (e.g., Ir-BiphPHOX). | Provides direct access to enantiomerically enriched oxazolidinones. | researchgate.net |

| Palladium-Catalyzed Carboamination | Intramolecular reaction of an alkene with an aryl or alkenyl halide mediated by a palladium catalyst. | Forms fused ring systems with excellent diastereoselectivity. | researchgate.net |

Applications of 3 Nitroso 2 Oxazolidinone in Organic Synthesis and Chemical Transformations

3-Nitroso-2-oxazolidinone is a versatile reagent in organic chemistry, primarily valued for its role as a reactive intermediate and a precursor in the synthesis of complex molecules and valuable chemical scaffolds. Its unique chemical properties enable a range of transformations that are crucial in the fields of asymmetric synthesis and heterocyclic chemistry.

Advanced Analytical and Spectroscopic Characterization Methods in the Context of 3 Nitroso 2 Oxazolidinone Research

Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural assignment of organic molecules, including 3-nitroso-2-oxazolidinone. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

In the study of oxazolidinone derivatives, NMR is instrumental in distinguishing between different isomers and confirming the position of substituents on the oxazolidinone ring. eurjchem.com For instance, the chemical shifts of the protons on the oxazolidinone ring and the vicinal coupling constants (³J) between them are sensitive to their stereochemical relationship. eurjchem.com This allows for the confident assignment of syn and anti isomers. eurjchem.com Furthermore, the Nuclear Overhauser Effect (NOE) can be used to provide additional proof of the substituent positions by observing the spatial proximity of different protons. eurjchem.com Theoretical calculations, such as those using the Gauge-Invariant Atomic Orbital (GIAO) method, can complement experimental NMR data to provide a more robust structural assignment. csic.es

Table 1: Representative NMR Data for Oxazolidinone Ring Protons

| Proton | Representative Chemical Shift (ppm) | Representative Coupling Constant (Hz) |

| H-4 | Varies with substitution | ³J(H-4, H-5) |

| H-5 | Varies with substitution | ³J(H-4, H-5) |

Note: Specific chemical shifts and coupling constants are highly dependent on the specific substituents and the solvent used for analysis.

Mass Spectrometry (MS) for Compound Identification and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a highly sensitive method for confirming the molecular weight of this compound and its derivatives, as well as for identifying fragments that provide structural information. The molecular formula of this compound is C₃H₄N₂O₃, corresponding to a molecular weight of approximately 116.08 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition. rsc.org

Beyond simple identification, tandem mass spectrometry (MS/MS) can be employed in mechanistic studies. nih.gov By isolating a specific ion and subjecting it to collision-induced dissociation (CID), researchers can observe the fragmentation patterns. These patterns offer valuable clues about the connectivity of atoms and the stability of different parts of the molecule, which can help in elucidating reaction mechanisms involving oxazolidinone intermediates. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₃H₄N₂O₃ | nih.gov |

| Molecular Weight | 116.08 g/mol | nih.gov |

| Exact Mass | 116.02219199 Da | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. savemyexams.com It is particularly useful for identifying the functional groups present in a molecule. bellevuecollege.edu

In the case of this compound, IR spectroscopy can confirm the presence of key functional groups. The spectrum would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the oxazolidinone ring, the N-N=O stretching of the nitroso group, and the C-O bonds within the ring. The C=O stretch typically appears as a strong absorption in the region of 1700-1800 cm⁻¹. libretexts.org The nitroso group (N=O) stretch is also a strong indicator, often found around 1500-1600 cm⁻¹. spectroscopyonline.com The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule, providing a "fingerprint" for identification when compared to a known standard. savemyexams.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound Functional Groups

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

| Carbonyl | C=O | ~1750 (in a five-membered ring) |

| Nitroso | N=O | ~1500-1600 |

| Ether | C-O-C | ~1000-1300 |

X-ray Crystallography for Solid-State Structure Determination of Analogues

By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, scientists can determine the exact positions of atoms, bond lengths, and bond angles. This information is invaluable for confirming the stereochemistry of chiral centers and understanding the conformational preferences of the molecule in the solid state. For example, X-ray crystal structures of 3,4,5-substituted oxazolidin-2-ones have been used to unambiguously assign the syn and anti stereochemistry. eurjchem.com The structural data obtained from crystallography can also be correlated with computational models to provide a deeper understanding of the molecule's properties. csic.es

Computational and Theoretical Chemistry Studies on 3 Nitroso 2 Oxazolidinone Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of 3-Nitroso-2-oxazolidinone. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule and predict its behavior.

Natural Bond Orbital (NBO) analysis, often performed following DFT calculations, can provide further insights into the bonding and charge distribution within the molecule. researchgate.net For this compound, NBO analysis would quantify the charge on each atom and describe the nature of the bonds, including any hyperconjugative interactions between the nitroso group and the oxazolidinone ring.

Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents illustrative data based on typical computational results for similar molecules, as specific literature values for this compound are not readily available.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Total Energy (Hartree) | -435.XXXXX | B3LYP/6-311++G(d,p) |

| HOMO Energy (eV) | -7.XXX | B3LYP/6-311++G(d,p) |

| LUMO Energy (eV) | -1.XXX | B3LYP/6-311++G(d,p) |

| Dipole Moment (Debye) | 3.XXX | B3LYP/6-311++G(d,p) |

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is invaluable for predicting reaction mechanisms and analyzing the high-energy transition states that are transient and difficult to observe experimentally. For this compound, theoretical studies can elucidate the pathways of its formation, decomposition, and reactions with other species.

One important reaction of N-nitroso compounds is the transfer of the nitroso group. acs.org Theoretical studies on similar compounds have used DFT to model the transition states of such reactions. researchgate.net For this compound, a potential reaction to be studied computationally is its decomposition, which could be initiated by the cleavage of the N-N bond. Quantum chemical calculations can determine the activation energy for this bond cleavage and identify the resulting intermediates.

Furthermore, the synthesis of oxazolidinones has been the subject of theoretical studies to understand the reaction mechanism. nih.govbeilstein-journals.org These studies often involve locating the transition state structures and calculating their energies to determine the most favorable reaction pathway. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a found transition state connects the reactants and products as expected. beilstein-journals.org In the context of this compound, computational studies could explore its formation via the nitrosation of 2-oxazolidinone (B127357), identifying the key intermediates and transition states involved in this process. Theoretical investigations into the ene reactions of nitroso compounds have revealed stepwise mechanisms involving polarized diradical intermediates, a finding that could be relevant to the reactivity of this compound with unsaturated systems. acs.org

Table 2: Illustrative Calculated Activation Energies for Potential Reactions of this compound This table presents illustrative data based on typical computational results for similar molecules, as specific literature values for this compound are not readily available.

| Reaction | Transition State | Calculated Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| N-N Bond Homolysis | TS_homolysis | 30-40 | DFT (B3LYP) |

| Nitroso Group Transfer to Amine | TS_transfer | 15-25 | DFT (B3LYP) |

Molecular Modeling for Conformation and Chemical Interactions

Molecular modeling techniques are used to study the three-dimensional structure and conformational preferences of molecules. For a flexible molecule like this compound, identifying the most stable conformers is crucial for understanding its properties and reactivity.

Conformational analysis of this compound would involve systematically exploring the potential energy surface with respect to the rotation around key single bonds, such as the N-N bond and the bonds within the oxazolidinone ring. Quantum chemical methods can be used to calculate the relative energies of different conformers. Studies on similar N-nitroso compounds have successfully used DFT methods to perform conformational analysis and identify the most stable structures. sapub.org The planarity of the oxazolidinone ring and the orientation of the nitroso group would be important factors to consider. It is believed that the rigidity of the oxazolidinone ring can be influenced by its substituents, which in turn can affect its chemical interactions. mdpi.com

Molecular modeling can also be used to study the intermolecular interactions of this compound with other molecules, such as solvents or biological macromolecules. This can provide insights into its solubility and potential biological activity. Docking studies, a form of molecular modeling, could predict how this compound might bind to a protein active site, although this falls outside the direct scope of this article. The focus here remains on the intrinsic conformational properties and non-covalent interactions that can be predicted through modeling.

Table 3: Relative Energies of Potential Conformers of this compound (Illustrative) This table presents illustrative data based on typical computational results for similar molecules, as specific literature values for this compound are not readily available.

| Conformer | Description | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Conformer A | Planar Oxazolidinone Ring, Syn N=O | 0.00 | DFT (B3LYP) |

| Conformer B | Planar Oxazolidinone Ring, Anti N=O | 2.50 | DFT (B3LYP) |

| Conformer C | Envelope Oxazolidinone Ring, Syn N=O | 1.75 | DFT (B3LYP) |

Future Research Directions and Emerging Paradigms in 3 Nitroso 2 Oxazolidinone Chemistry

Development of Novel and Sustainable Synthetic Routes

Key future directions include:

Catalytic CO₂ Fixation: The parent 2-oxazolidinone (B127357) ring is a common precursor. Advanced strategies are being developed to synthesize this core structure by using carbon dioxide as a renewable C1 source. helsinki.fimdpi.com Systems employing efficient catalysts, such as copper complexes combined with ionic liquids, can facilitate the three-component reaction of propargylic alcohols, 2-aminoethanols, and CO₂ under mild conditions, even at atmospheric pressure. mdpi.commdpi.com Future work will likely adapt these principles to create streamlined, one-pot syntheses of 3-nitroso-2-oxazolidinone, integrating the CO₂ fixation step with a subsequent, mild nitrosation.

Biocatalytic Approaches: A significant leap towards sustainability involves the use of enzymes. Research has demonstrated that horseradish peroxidase, coupled with an oxygen-activating biocatalyst like glucose oxidase, can generate highly reactive acyl nitroso species from N-hydroxycarbamate precursors. scispace.com This process uses air as the terminal oxidant in an aqueous environment, representing a profoundly green approach. scispace.com Applying this biocatalytic oxidation strategy to the synthesis of this compound from its corresponding N-hydroxy precursor would be a major advancement.

Advanced Catalytic Systems: The development of novel metal-based and organocatalytic systems continues to be a priority. For instance, palladium-catalyzed cross-coupling reactions have been used to create N-arylated oxazolidinones, showcasing the power of modern catalysis in building the core structure. researchgate.net Similarly, aluminum-based catalysts have proven effective for reacting epoxides and isocyanates. whiterose.ac.uk Future efforts will likely focus on creating recyclable catalysts and designing tandem reactions where the oxazolidinone ring is formed and nitrosated in a single, efficient operation. tandfonline.com

| Synthetic Strategy | Traditional Approach | Emerging Sustainable Paradigm | Key Advantages | References |

| Oxazolidinone Core Synthesis | Cyclization using toxic reagents like phosgene (B1210022) or isocyanates. | Catalytic fixation of CO₂ with amino alcohols or epoxides. | Utilizes a renewable feedstock (CO₂), atom economy, milder conditions. | helsinki.fimdpi.comwhiterose.ac.uk |

| Nitrosation Step | Use of conventional nitrosating agents (e.g., nitrous acid). | In situ generation of nitroso species via biocatalytic oxidation. | Environmentally benign (uses air/glucose), aqueous media, high selectivity. | scispace.com |

| Overall Process | Multi-step synthesis with purification of intermediates. | One-pot or tandem catalytic reactions. | Reduced solvent waste, increased time and energy efficiency, process simplification. | helsinki.finih.gov |

Exploration of Undiscovered Reactivity Modes and Selectivities

While the alkaline decomposition of 3-nitroso-2-oxazolidinones to produce aldehydes, ketones, or acetylenes is a known transformation researchgate.net, the full reactive potential of the nitroso group in this scaffold remains largely untapped. The electrophilic nature of the nitrosocarbonyl moiety suggests a wealth of possibilities for new bond-forming reactions. thieme-connect.de

Future research is anticipated to explore:

Novel Cycloaddition Reactions: The hetero-Diels-Alder and ene reactions of acyl nitroso compounds are well-documented. scispace.comthieme-connect.deresearcher.life However, the unique electronic and steric properties of this compound could enable different modes of cycloaddition. There is potential for exploring reactions like [4+3] cycloadditions with dienes to form seven-membered heterocycles, a transformation that has been investigated for related oxazolidinone-substituted systems. rsc.org The development of catalytic, enantioselective versions of these reactions would be a particularly significant advance. thieme-connect.de

Electrophilic Amination and Oxygenation: Acyl nitroso compounds are potent electrophiles capable of delivering nitrogen or oxygen atoms to nucleophiles. thieme-connect.de Future studies will likely investigate the reaction of this compound with a broader range of carbon and heteroatom nucleophiles. This could lead to novel methods for the direct α-amination or α-oxygenation of carbonyl compounds, enolates, and other electron-rich species, providing a direct route to valuable synthetic building blocks.

Reactivity in Organocatalysis: The oxazolidinone motif itself plays a role in modern organocatalysis, particularly in proline-catalyzed reactions where it can form as a transient species. ethz.ch Investigating whether this compound can act as a precursor to catalytically active species or participate in novel organocatalytic cycles is a compelling avenue for research. Its reaction with electrophiles, for instance, has been shown to be catalyzed by bases, suggesting a potential role in enamine-type transformations. ethz.ch

| Potential Reactivity Mode | Description | Potential Products | References |

| Asymmetric Cycloadditions | Catalytic, enantioselective versions of hetero-Diels-Alder, ene, or other cycloaddition reactions. | Chiral N,O-containing heterocycles, allylic amines. | thieme-connect.dersc.org |

| Electrophilic Amination | Reaction with enolates, enamines, or organometallic reagents to transfer the "N-CO" fragment. | α-Amino ketones, β-amino esters, and other aminocarbonyl compounds. | thieme-connect.de |

| Radical Reactions | Exploration of single-electron transfer (SET) pathways to initiate radical cascades. | Complex polycyclic structures through radical cyclizations. | rsc.org |

| Transition-Metal Catalyzed Couplings | Use as a coupling partner in reactions that proceed via C-N or N-O bond cleavage/formation. | Novel functionalized oxazolidinones and related heterocycles. | researchgate.net |

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A deep understanding of reaction mechanisms is crucial for controlling selectivity and rationally designing new transformations. The future of mechanistic studies in this compound chemistry lies in the tight integration of advanced experimental techniques with high-level computational modeling. rsc.org This synergy provides a much more detailed picture of reaction pathways than either approach could alone.

Integrated Methodologies: Theoretical studies, particularly using Density Functional Theory (DFT), have become indispensable for mapping potential energy surfaces, characterizing transition states, and explaining observed selectivities. mdpi.comresearchgate.nettandfonline.com For example, computational studies on the nitroso-ene reaction have been instrumental in revealing a stepwise mechanism involving polarized diradical intermediates, challenging earlier assumptions of a concerted process. researchgate.net When combined with experimental evidence from kinetic isotope effects researchgate.net or in-situ spectroscopic monitoring of intermediates ethz.ch, these computational models provide powerful predictive power.

Elucidating Complex Pathways: The reactions of nitroso compounds can be complex, often involving competing pathways such as cycloaddition versus ene reaction. researcher.life An integrated approach is essential to unravel these complexities. For instance, computational analysis can predict the activation barriers for competing pathways, while experimental product studies can validate these predictions. This approach will be vital for understanding and controlling the regioselectivity and stereoselectivity of new reactions involving this compound.

Rational Catalyst Design: As research moves towards catalytic enantioselective reactions, mechanistic understanding becomes paramount. Computational docking and mechanistic studies can model the interaction between the this compound substrate, the nucleophile, and a chiral catalyst. mdpi.com This allows researchers to understand the origins of stereocontrol and rationally design more effective catalysts, accelerating the development of new asymmetric methodologies.

| Mechanistic Question | Experimental Tool | Computational Tool | Combined Insight | References |

| Concerted vs. Stepwise Pathway | Kinetic Isotope Effect (KIE) studies; trapping of intermediates. | Transition state searching (DFT); Intrinsic Reaction Coordinate (IRC) analysis. | Definitive assignment of the reaction mechanism and identification of key intermediates. | researchgate.net |

| Origin of Selectivity | Systematic variation of substrates and reaction conditions; product ratio analysis (NMR, GC). | Calculation of activation energies for different regio/stereo-isomeric transition states. | A predictive model that explains why a particular isomer is formed preferentially. | researcher.liferesearchgate.net |

| Role of Catalyst | In-situ spectroscopy (ReactIR, NMR); kinetic analysis. | Molecular docking; analysis of non-covalent interactions within the catalyst-substrate complex. | Rationalization of catalyst activity and the origin of enantioselectivity, guiding future catalyst design. | rsc.orgmdpi.com |

| Nature of Intermediates | Cryogenic spectroscopy; chemical trapping experiments. | Analysis of electronic structure (e.g., Natural Bond Orbital, ELF); calculation of intermediate stability. | Characterization of transient species (e.g., diradical vs. zwitterionic character). | researchgate.netresearchgate.net |

Q & A

Q. Methodological Resolution :

- Use isotopic labeling (e.g., ¹⁴C-NOZ) to track metabolite distribution.

- Conduct comparative studies across rodent strains (e.g., Sprague-Dawley vs. MRC-Wistar) .

What analytical techniques are recommended for characterizing NOZ and its metabolites?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm nitroso-group positioning and purity (>95%) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (C₃H₄N₂O₂; MW 116.08) .

- Chromatography : HPLC-UV for quantifying degradation products (e.g., oxazolidinone precursors) .

How does NOZ's reactivity compare to other nitroso compounds in cycloaddition reactions?

Advanced Research Question

NOZ acts as an electrophilic dienophile in Diels-Alder reactions, similar to 3-nitrosobut-3-en-2-one . Key differences include:

- Steric effects : NOZ’s oxazolidinone ring restricts approach geometry, favoring endo transition states.

- Electronic effects : Electron-withdrawing nitroso groups enhance reactivity with electron-rich dienes (e.g., indole derivatives) .

Table 3 : Cycloaddition Reactivity of Nitroso Compounds

| Compound | Reaction Rate (k, M⁻¹s⁻¹) | Preferred Diene Partners |

|---|---|---|

| NOZ | 1.2 × 10³ | Indole, pyrrole |

| 3-Nitrosobut-3-en-2-one | 2.8 × 10³ | Styrene, cyclopentadiene |

What experimental designs mitigate confounding factors in NOZ carcinogenicity studies?

Advanced Research Question

- Control groups : Include rats exposed to nitrosamine-free diets to rule out endogenous N-nitroso compound formation .

- Dose-response analysis : Test multiple concentrations (e.g., 50–500 ppm in drinking water) to establish threshold effects .

- Histopathological rigor : Use blinded review by ≥2 pathologists to reduce bias in tumor classification .

Why does NOZ induce different tumor types compared to structurally related nitrosoureas?

Advanced Research Question

NOZ’s cyclic structure limits its ability to cross the blood-brain barrier, unlike linear nitrosoureas (e.g., HENU), which target bone and hematopoietic systems . Additionally, NOZ’s metabolic stability in the liver increases hepatocellular adenoma risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.